molecular formula C13H19ClN2O2 B12665546 (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride CAS No. 85005-65-8

(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride

Cat. No.: B12665546
CAS No.: 85005-65-8
M. Wt: 270.75 g/mol
InChI Key: ULDWYIBZWNNLMT-UHFFFAOYSA-N
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Description

(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75516 g/mol. It is known for its unique structure, which includes an anilino group and a trimethylammonium group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride typically involves the reaction of aniline with a suitable dioxobutyl compound under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the anilino group. The final step involves the quaternization of the nitrogen atom with trimethylamine to form the trimethylammonium chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anilino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new anilino derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with target molecules, while the trimethylammonium group can participate in ionic interactions. These interactions facilitate the binding of the compound to its targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Anilino-2,4-dioxobutyl)dimethylammonium chloride
  • (4-Anilino-2,4-dioxobutyl)ethylammonium chloride
  • (4-Anilino-2,4-dioxobutyl)propylammonium chloride

Uniqueness

Compared to similar compounds, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is unique due to its trimethylammonium group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in organic synthesis and biological research .

Properties

CAS No.

85005-65-8

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

(4-anilino-2,4-dioxobutyl)-trimethylazanium;chloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-15(2,3)10-12(16)9-13(17)14-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H

InChI Key

ULDWYIBZWNNLMT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)CC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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